

An In-depth Technical Guide to the Characterization of Ticagrelor Related Compounds

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Compound of Interest

Compound Name: *Ticagrelor impurity 2-d7*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the identification, quantification, and characterization of impurities, degradants, and metabolites of Ticagrelor. It is designed to be a valuable resource for professionals involved in the research, development, and quality control of this critical antiplatelet agent.

Introduction to Ticagrelor

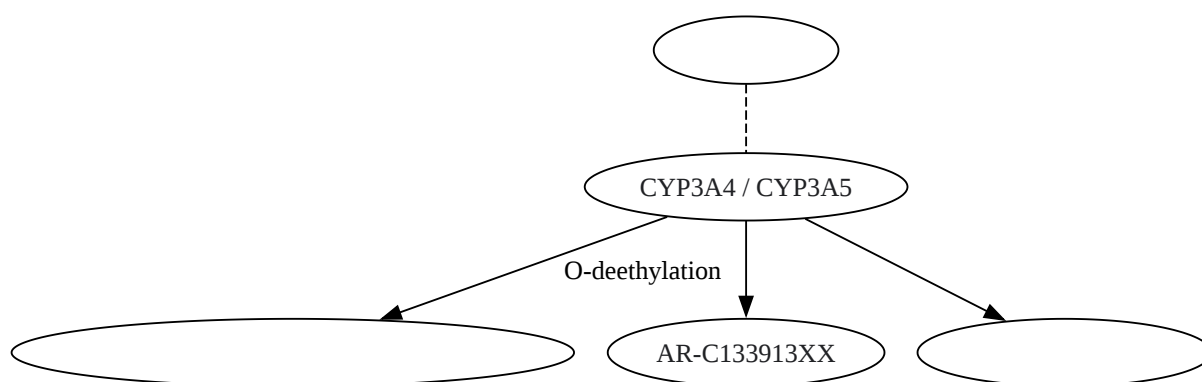
Ticagrelor is a direct-acting, reversible P2Y₁₂ receptor antagonist used to prevent thrombotic events in patients with acute coronary syndromes (ACS).[1][2] It belongs to the chemical class of cyclopentyltriazolopyrimidines and, unlike thienopyridines such as clopidrel, does not require metabolic activation to exert its therapeutic effect.[1][3] Ticagrelor and its primary active metabolite, AR-C124910XX, reversibly bind to the P2Y₁₂ ADP-receptor, preventing signal transduction and platelet activation.[4] The chemical structure of Ticagrelor is (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-difluorophenyl) cyclopropyl]amino]-5-(propylsulfanyl)-3H-[5][6][7]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[8]

The characterization of related compounds is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. These related substances can originate from the manufacturing process (process-related impurities),

degradation of the drug substance (degradation products), or metabolic processes in the body (metabolites).

Metabolic Pathway of Ticagrelor

Ticagrelor is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][3] This metabolism results in the formation of several metabolites, with AR-C124910XX being the major and only active metabolite.[1][9] AR-C124910XX is equipotent to the parent drug in its P2Y12 receptor inhibition.[1] The metabolic process mainly involves O-deethylation of the hydroxyethyl side chain. Other identified metabolites, such as AR-C133913XX, are formed through different metabolic transformations.[3]



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Caption: General analytical workflow for Ticagrelor.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of Ticagrelor and its related compounds. The specific values can vary depending on the exact experimental conditions.

Table 1: Chromatographic Parameters for Ticagrelor and Related Compounds

Compound	Retention Time (min)	Relative Retention Time (RRT)
Ticagrelor	3.215 - 12.9	1.00
Ticagrelor Related Compound B	Varies	1.070 - 1.074

Note: Retention times can vary significantly based on the specific HPLC method used. [10]
[11] RRT is a more consistent measure.

Table 2: Forced Degradation Study Results

Stress Condition (Example)	% Degradation	Number of Degradants
Acid Hydrolysis (1N HCl, 80°C, 4 hrs)	23.292%	1+
Base Hydrolysis (0.1M NaOH)	Varies	Varies
Oxidative (e.g., H ₂ O ₂)	Varies	Varies
Photolytic (UVC)	Varies	2 major
Thermal (e.g., 40°C)	Varies	Varies

Data compiled from various sources. [7][8][12] The extent of degradation is highly dependent on the conditions and duration of the stress test.

Table 3: Method Validation Parameters

Parameter	Typical Value/Range
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	~0.4 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	~1.28 $\mu\text{g/mL}$
Accuracy (% Recovery)	98% - 102%
Precision (% RSD)	< 2%

These values represent typical performance characteristics for a validated HPLC method for Ticagrelor.^{[12][10]}

Conclusion

The comprehensive characterization of Ticagrelor and its related compounds is a multifaceted process that is fundamental to ensuring its quality, safety, and efficacy. The use of robust, stability-indicating analytical methods, particularly HPLC and LC-MS, is crucial for this purpose. This guide has provided an overview of the key aspects of this characterization process, including the metabolic pathways, common impurities and degradants, and the analytical methodologies employed for their analysis. The detailed protocols and summarized data serve as a valuable reference for professionals in the pharmaceutical industry.

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